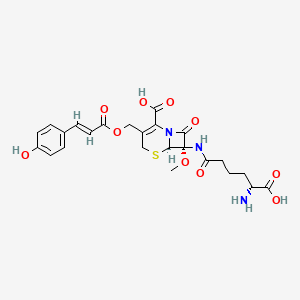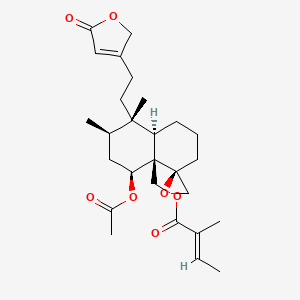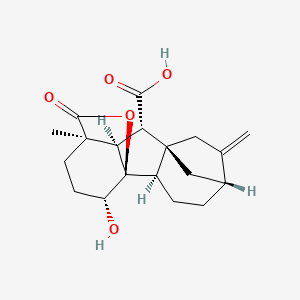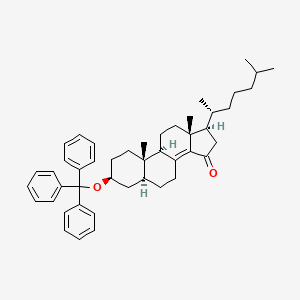
Magnoloside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnoloside C is an oligosaccharide.
Wissenschaftliche Forschungsanwendungen
Isolation and Chemical Structure
Magnoloside C has been a subject of research due to its unique chemical structure. It was isolated from the MeOH extract of Magnolia obovata and identified as a novel phenylpropanoid glycoside. The structure of this compound was elucidated using spectroscopic and chemical evidence, indicating its complex and intriguing molecular composition (Hasegawa et al., 1988).
Discrimination in Magnoliae Officinalis Cortex
Research on magnolosides, including this compound, has contributed to the discrimination of Magnoliae officinalis cortex. A study utilized two-channel liquid chromatography with electrochemical detection to determine the quantitative profiles of magnolosides, including this compound. This method proved effective for distinguishing between different samples of Magnoliae officinalis cortex based on magnoloside content (Xue et al., 2018).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolites of this compound and other related compounds have been studied to understand their behavior in the body. One study examined these aspects in the context of functional dyspepsia, providing insights into how these compounds are absorbed, distributed, metabolized, and excreted in pathological states (Zhang et al., 2022).
Antioxidant Activities
This compound has been investigated for its antioxidant properties. Research on the polar compounds from the stem bark of Magnolia officinalis, including this compound, revealed significant antioxidant capacity. This study highlights the potential of this compound in combating oxidative stress-related disorders (Yu et al., 2012).
Eigenschaften
Molekularformel |
C41H56O25 |
|---|---|
Molekulargewicht |
948.9 g/mol |
IUPAC-Name |
[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C41H56O25/c1-15-26(49)29(52)32(55)39(60-15)66-37-36(64-25(48)7-4-16-2-5-18(44)20(46)10-16)28(51)24(63-41(37)58-9-8-17-3-6-19(45)21(47)11-17)14-59-38-34(57)31(54)35(23(13-43)62-38)65-40-33(56)30(53)27(50)22(12-42)61-40/h2-7,10-11,15,22-24,26-47,49-57H,8-9,12-14H2,1H3/b7-4+ |
InChI-Schlüssel |
GICILYIKUQJYMI-QPJJXVBHSA-N |
Isomerische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4Ar,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1255081.png)
![1-(4-Iodophenyl)-1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butene](/img/structure/B1255082.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B1255086.png)
![7-Oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B1255087.png)
![(1S,5beta)-1alpha-[(1S)-1-Hydroxy-2-methylpropyl]-4alpha-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1255088.png)



![15,19-Dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one](/img/structure/B1255094.png)


![3,3-difluoro-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1255098.png)


